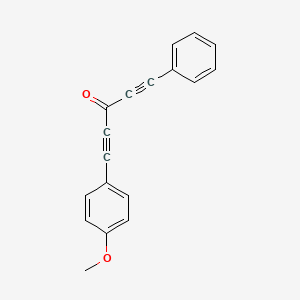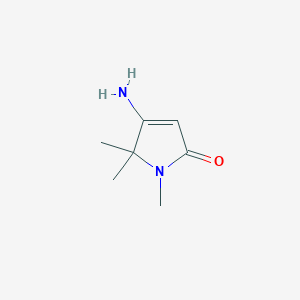![molecular formula C25H22 B14313307 1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene CAS No. 112930-10-6](/img/structure/B14313307.png)
1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a naphthalene core substituted with a phenyl group and a 3-(propan-2-yl)phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation reaction, where naphthalene is reacted with phenyl and 3-(propan-2-yl)phenyl groups in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other groups using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like FeCl3, nitration using HNO3 and H2SO4.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific electronic or optical properties.
作用机制
The mechanism by which 1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
相似化合物的比较
Similar Compounds
Phenylacetone: An organic compound with a phenyl group attached to a propanone moiety.
1-Phenyl-2-propanone: Similar in structure but with different functional groups and properties.
Naphthalene derivatives: Compounds with similar naphthalene cores but different substituents.
Uniqueness
1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
112930-10-6 |
|---|---|
分子式 |
C25H22 |
分子量 |
322.4 g/mol |
IUPAC 名称 |
1-phenyl-8-(3-propan-2-ylphenyl)naphthalene |
InChI |
InChI=1S/C25H22/c1-18(2)21-13-6-14-22(17-21)24-16-8-12-20-11-7-15-23(25(20)24)19-9-4-3-5-10-19/h3-18H,1-2H3 |
InChI 键 |
QNNKCHYUNNRRCH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=CC(=C1)C2=CC=CC3=C2C(=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline)](/img/structure/B14313228.png)
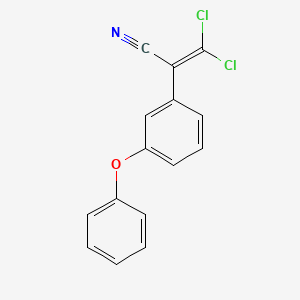
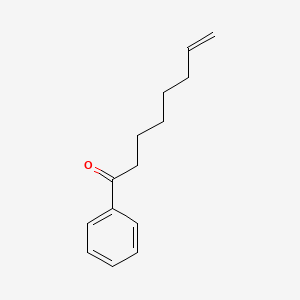
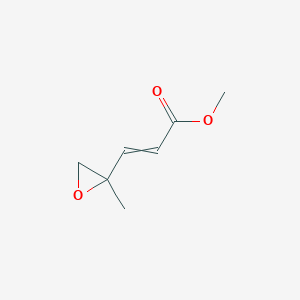
![4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]phenol](/img/structure/B14313248.png)
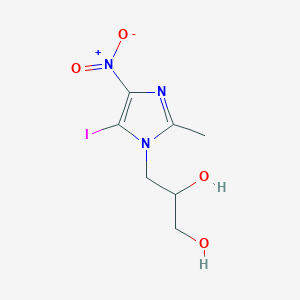




![Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]-](/img/structure/B14313290.png)

